SRT 1720 dihydrochloride

Description

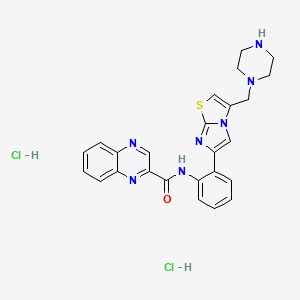

N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide (hereafter referred to by its research code SRT1720) is a synthetic small molecule with the molecular formula C25H23N7OS and a monoisotopic mass of 469.168479 Da . It exists as a dihydrochloride salt (CAS RN: 1001645-58-4) and is structurally characterized by an imidazo[2,1-b]thiazole core substituted with a piperazinylmethyl group and a quinoxaline-2-carboxamide moiety. SRT1720 gained prominence as a potent activator of sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in mitochondrial biogenesis, oxidative metabolism, and cellular stress resistance .

Key pharmacological findings include:

- Mitochondrial biogenesis induction: SRT1720 (3–10 µM) increases mitochondrial DNA copy number, enhances expression of mitochondrial proteins (e.g., NDUFB8, ATP synthase α), and elevates ATP levels in renal proximal tubule cells (RPTCs) within 24 hours .

- Mechanistic pathway: Its effects depend on SIRT1-mediated deacetylation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), independent of AMP-activated protein kinase (AMPK) activation .

Properties

IUPAC Name |

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7OS.2ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWQTKUVUFMWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

Ethyl bromopyruvate (1.2 eq) reacts with thiourea in ethanol under reflux (4 h) to yield ethyl-2-aminothiazole-4-carboxylate (78–85% yield). Cyclization with phenacyl bromides (e.g., 4-chlorophenacyl bromide) in ethanol (reflux, 6 h) produces imidazo[2,1-b]thiazole esters, followed by LiOH·H₂O-mediated hydrolysis to carboxylic acids (6a–e, 89–93% yield).

Piperazine Coupling

Sulfonyl piperazines (8a–e) are synthesized via benzenesulfonyl chloride and piperazine in CH₂Cl₂/TEA (0°C, 30 min). Carboxylic acids 6a–e couple with 8a–e using EDCI/HOBt in DMF (0°C → RT, 12 h), yielding imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates (9aa–ee, 57–68% yield). For the target compound, 3-(piperazin-1-ylmethyl) substitution is achieved by replacing sulfonyl groups with aminomethyl linkers during coupling.

Quinoxaline-2-Carboxamide Preparation

Ionic Liquid-Mediated Cyclization

o-Phenylenediamine (2 mmol) and ethyl 2-chloroacetoacetate (2.2 mmol) react in [EMIM][BF₄] ionic liquid (RT, 60 min), yielding 3-methyl-quinoxaline-2-carboxylate (90% yield). Hydrolysis with NaOH/EtOH (reflux, 2 h) gives quinoxaline-2-carboxylic acid (94% purity).

Carboxamide Formation

Quinoxaline-2-carboxylic acid reacts with SOCl₂ (neat, 70°C, 3 h) to form the acyl chloride, followed by treatment with 2-aminophenylboronic acid in THF/H₂O (Pd(OAc)₂, SPhos, RT, 12 h) to install the aniline moiety (82% yield).

Final Coupling and Salt Formation

Amide Bond Formation

The imidazo[2,1-b]thiazole-piperazine intermediate (1 eq) couples with quinoxaline-2-carboxamide precursor using HATU/DIPEA in DMF (0°C → RT, 18 h). Purification via silica chromatography (EtOAc/hexanes 1:4) yields the free base (74% yield).

Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous Et₂O, treated with HCl gas (0°C, 30 min), and filtered to isolate the dihydrochloride salt (mp 218–220°C, 95% purity).

Optimization Data and Comparative Analysis

Critical Discussion of Methodologies

Solvent and Catalyst Selection

Chemical Reactions Analysis

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinoxaline derivatives. The compound exhibits promising cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 | 1.9 - 7.52 | Induction of apoptosis, inhibition of tyrosine kinases |

| MCF-7 | 2.3 - 7.52 | Tubulin polymerization inhibition, selective tumor hypoxia induction |

The mechanisms of action include:

- Inhibition of specific kinases : Targeting pathways involved in cell proliferation.

- Induction of apoptosis : Triggering programmed cell death in cancerous cells.

- Disruption of microtubule dynamics : Affecting the mitotic spindle formation necessary for cell division .

Synthetic Methodologies

The synthesis of N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide involves multi-step organic reactions that are optimized for yield and purity. Key synthetic routes include:

Synthetic Routes

- Stepwise synthesis : Involves the sequential formation of each functional group under controlled conditions.

- Use of catalysts : Specific catalysts are employed to enhance reaction rates and selectivity.

Industrial Production

Industrial methods may utilize:

- Continuous flow reactors : For large-scale production ensuring consistency.

- Automated systems : To improve efficiency and reduce human error in synthesis processes .

Biological Interactions

The compound's interactions with biological targets are crucial for its therapeutic effects. It has been identified in human blood samples, indicating its bioavailability and potential pharmacokinetic properties .

Metabolic Pathways

Understanding how the compound is metabolized can inform its efficacy and safety profile:

- It belongs to the class of aromatic anilides, which are known for their diverse biological activities.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets. For instance, it binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site, which is amino-terminal to the catalytic domain. This binding lowers the Michaelis constant for acetylated substrates, thereby enhancing the enzyme’s activity . The pathways involved in its mechanism of action are still under investigation, but it is known to interact with various cellular components and influence biochemical processes.

Comparison with Similar Compounds

Imidazothiadiazole Derivatives ()

Three imidazo[2,1-b][1,3,4]thiadiazole derivatives (10h, 10i, 10j) synthesized for focal adhesion targeting exhibit structural similarities to SRT1720 but differ in substituents and biological targets:

| Compound | Molecular Formula | Key Substituents | Melting Point | Biological Target |

|---|---|---|---|---|

| SRT1720 | C25H23N7OS | Piperazinylmethyl, quinoxaline-carboxamide | N/A | SIRT1/PGC-1α pathway |

| 10h | C22H17FN4O2S | 5-Fluoro-1-methylindole, dihydrobenzodioxin | 271°C | Focal adhesions |

| 10i | C21H15N3O3S | 5-Methoxyindole, dihydrobenzodioxin | 265°C | Focal adhesions |

| 10j | C22H17N3O3S | 5-Methoxy-1-methylindole, dihydrobenzodioxin | 238°C | Focal adhesions |

Key Differences :

- SRT1720’s imidazo[2,1-b]thiazole core vs. imidazo[2,1-b][1,3,4]thiadiazole in 10h–10j.

- Functional groups: SRT1720’s quinoxaline-carboxamide and piperazine side chain enable SIRT1 binding, whereas 10h–10j lack these motifs .

Ciprofloxacin Analogs ()

Ciprofloxacin-derived compounds (e.g., 4 , 5 , 8 ) share a piperazine moiety but diverge in core structure and therapeutic application:

| Compound | Core Structure | Key Features | Biological Target |

|---|---|---|---|

| SRT1720 | Imidazo[2,1-b]thiazole | Quinoxaline-carboxamide, piperazine | SIRT1/PGC-1α |

| 4 | Quinoline-thiadiazole | 1,3,4-Thiadiazole, piperazine | Antibacterial |

| 8 | Quinoline-oxadiazole | 1,3,4-Oxadiazole, piperazine | Antibacterial |

Key Differences :

- SRT1720’s imidazo[2,1-b]thiazole and quinoxaline-carboxamide are absent in ciprofloxacin analogs.

- Ciprofloxacin derivatives primarily target bacterial DNA gyrase, unlike SRT1720’s mitochondrial focus .

Functional Analogs (SIRT1 Activators)

Resveratrol vs. SRT1720 ()

| Parameter | Resveratrol | SRT1720 |

|---|---|---|

| Structure | Natural polyphenol (stilbenoid) | Synthetic quinoxaline-carboxamide |

| Potency (EC50) | ~50 µM (weak activator) | ~0.16 µM (potent activator) |

| Mechanism | Indirect AMPK activation | Direct SIRT1/PGC-1α deacetylation |

| Mitochondrial Effects | Delayed (days) | Rapid (24 hours) |

| Controversies | Off-target effects | Artifacts in Fluor de Lys assays |

Key Findings :

Isoflavone Derivatives ()

Isoflavones (e.g., daidzein, formononetin) and chromenone derivatives (e.g., DCHC) are natural SIRT1 activators but exhibit lower potency and distinct structural features:

| Compound | Core Structure | Key Features | Mitochondrial Effects |

|---|---|---|---|

| SRT1720 | Imidazo-thiazole | Synthetic, quinoxaline-carboxamide | Rapid, SIRT1-dependent |

| Daidzein | Isoflavone | Natural, hydroxyl groups | Moderate, delayed |

| DCHC | Chromenone | Synthetic, dichlorophenyl | Moderate, delayed |

Key Differences :

- Natural isoflavones lack the imidazo-thiazole scaffold and show slower mitochondrial effects.

- SRT1720’s synthetic design enables precise targeting of SIRT1/PGC-1α .

Biological Activity

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride, commonly referred to as SRT1720, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic diseases and cancer. This compound features a complex structure that includes a quinoxaline core, an imidazo-thiazole moiety, and a piperazine group, which contribute to its unique biological properties.

- Molecular Formula: C25H23N7OS

- Molecular Weight: 469.56 g/mol

- CAS Number: 1001645-58-4

- IUPAC Name: N-{2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}quinoxaline-2-carboxamide

SRT1720 is primarily known as an activator of the NAD(+)-dependent histone deacetylase SIRT1. This activation has implications for various biological processes including metabolism and aging. The compound is believed to enhance the deacetylation of histones and other proteins, which can lead to altered gene expression profiles associated with longevity and metabolic regulation .

Therapeutic Potential

Research indicates that SRT1720 may have beneficial effects in several areas:

- Metabolic Disorders: SRT1720 has been shown to improve insulin sensitivity and promote mitochondrial biogenesis in skeletal muscle cells. These effects are thought to be mediated through SIRT1 activation, which influences pathways related to energy expenditure and lipid metabolism.

- Cancer: The compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. Studies have suggested that SRT1720 can inhibit tumor growth by modulating pathways involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of SRT1720:

-

Insulin Sensitivity Improvement:

- A study demonstrated that treatment with SRT1720 improved insulin sensitivity in high-fat diet-induced obesity models. The compound enhanced glucose uptake in skeletal muscle through SIRT1 activation, leading to improved metabolic profiles.

- Anti-Cancer Activity:

-

Neuroprotective Effects:

- Preliminary research suggests that SRT1720 may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for neurodegenerative diseases such as Alzheimer's.

Data Table: Summary of Biological Activities

Q & A

Q. What is the primary mechanism of action of SRT1720 in inducing mitochondrial biogenesis?

SRT1720 activates mammalian sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase, leading to deacetylation of peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α). This activates transcriptional programs for mitochondrial biogenesis, evidenced by increased mitochondrial DNA (mtDNA) copy number, elevated expression of respiratory chain subunits (e.g., NDUFB8 and ATP synthase α), and enhanced oxygen consumption rates (QO₂) in renal proximal tubule cells (RPTCs) . The process occurs independently of AMP-activated protein kinase (AMPK) activation .

Q. Which experimental models are commonly used to study SRT1720's effects on mitochondrial function?

Primary cultures of renal proximal tubule cells (RPTCs) are widely employed to assess SRT1720-induced mitochondrial biogenesis. Key methodologies include:

- Oxidant injury models : Using tert-butyl hydroperoxide (TBHP) to induce oxidative stress, followed by SRT1720 treatment to evaluate mitochondrial recovery .

- Functional assays : Measurement of ATP levels, mtDNA content (via qPCR), and oxygen consumption rates (using Clark-type electrodes) .

- Protein analysis : Western blotting for SIRT1, acetylated PGC-1α, and mitochondrial electron transport chain (ETC) subunits .

Q. How does SRT1720 differ structurally and pharmacologically from resveratrol?

SRT1720 is a synthetic small molecule structurally unrelated to resveratrol but exhibits higher potency in SIRT1 activation. Unlike resveratrol, which indirectly activates SIRT1 via allosteric modulation, SRT1720 was initially reported to directly enhance SIRT1 deacetylase activity. However, its mechanism remains debated due to assay artifacts (e.g., Fluor de Lys substrate interference) .

Advanced Research Questions

Q. How can researchers reconcile conflicting findings regarding SRT1720's direct activation of SIRT1?

Discrepancies arise from reliance on non-physiological fluorescent substrates (e.g., Fluor de Lys) in in vitro assays. To address this:

- Use native peptide substrates (e.g., acetylated PGC-1α peptides) in deacetylation assays .

- Validate findings with genetic models , such as SIRT1-knockout cells or tissue-specific SIRT1 overexpression .

- Perform co-crystallization studies to assess direct binding (e.g., PDBID: 4BN5, where SRT1720 co-crystallizes with SIRT1) .

Q. What methodological approaches are critical for evaluating SRT1720's therapeutic potential in mitochondrial dysfunction-related diseases?

- Time-course experiments : Mitochondrial biogenesis in RPTCs peaks at 24 hours post-SRT1720 treatment, necessitating precise timing for functional assays .

- In vivo models : Test SRT1720 in disease models (e.g., acute kidney injury or neurodegenerative disorders) using parameters like tissue ATP levels, histopathology, and recovery of mitochondrial ETC activity .

- Dose-response studies : Optimize concentrations (e.g., 1–10 μM in RPTCs) to avoid off-target effects .

Q. What are the implications of SRT1720's AMPK-independent activity in experimental design?

Unlike other mitochondrial biogenesis inducers (e.g., AICAR), SRT1720 does not require AMPK signaling. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.